Phenylcyclohexane

Catalog No.
S573607
CAS No.
827-52-1
M.F
C12H16
M. Wt
160.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylcyclohexane

CAS Number

827-52-1

Product Name

Phenylcyclohexane

IUPAC Name

cyclohexylbenzene

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

InChI

InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2

InChI Key

IGARGHRYKHJQSM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=CC=C2

Synonyms

1,2,3,4,5,6-Hexahydro-1,1’-biphenyl; 4-Cyclohexylbenzene; Phenyl-cyclohexane; Cyclohexylbenzene; NSC 40473; NSC 69101; Phenylcyclohexane

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2

Organic Synthesis: A Versatile Building Block

PCH serves as a valuable building block in organic synthesis due to its readily available starting material and the ease of functionalization of the phenyl ring. Researchers can introduce various functional groups (e.g., amines, alcohols, halogens) onto the phenyl ring, allowing them to create a diverse range of complex organic molecules with specific properties. This versatility makes PCH a crucial component in the synthesis of pharmaceuticals, catalysts, and functional materials [, ].

Studying Molecular Interactions: A Model System

PCH's relatively simple structure with both aromatic and aliphatic regions makes it a valuable model system for studying various types of molecular interactions. Researchers can use PCH to investigate:

  • Host-guest interactions: Studying how PCH interacts with other molecules within confined spaces, relevant to drug delivery and catalysis [].
  • Liquid-liquid interactions: Understanding the behavior of PCH at the interface between two immiscible liquids, crucial for designing separation processes and understanding environmental fate of pollutants [].

Material Science: Exploring Liquid Crystalline Properties

PCH exhibits liquid crystalline behavior under certain conditions, forming ordered arrangements of molecules. This property makes it a potential candidate for developing:

  • Novel functional materials: PCH-based liquid crystals could be used in displays, sensors, and drug delivery systems due to their ability to respond to external stimuli (e.g., light, electric field) [].
  • Understanding self-assembly processes: Studying how PCH molecules self-assemble into liquid crystalline structures can provide valuable insights into similar processes in biological systems [].

Phenylcyclohexane is an organic compound characterized by its molecular structure, which consists of a cyclohexane ring bonded to a phenyl group. Its chemical formula is C${12}$H${16}$, and it is classified as an aromatic hydrocarbon due to the presence of the phenyl group. This compound is notable for its relatively high boiling point (approximately 200 °C) and its low solubility in water, making it primarily soluble in organic solvents. Phenylcyclohexane exhibits a non-polar character, which contributes to its utility in various chemical applications.

Typical of both aromatic and aliphatic compounds. Some notable reactions include:

  • Hydrogenation: Phenylcyclohexane can undergo catalytic hydrogenation to yield cyclohexylbenzene. This reaction typically involves the use of catalysts like nickel or palladium under high-pressure hydrogen conditions .
  • Electrophilic Substitution: The aromatic nature of the phenyl group allows for electrophilic substitution reactions, such as bromination or nitration, leading to various substituted derivatives.
  • Oxidation: Under oxidative conditions, phenylcyclohexane can be transformed into phenolic compounds or ketones, depending on the reagents used .

Several methods have been developed for synthesizing phenylcyclohexane:

  • Catalytic Hydrogenation of Biphenyl: This method involves the hydrogenation of biphenyl in the presence of a catalyst such as nickel or palladium under high-pressure hydrogen conditions .
  • Contact Reaction of Benzene and Cyclohexene: A more recent method utilizes a molecular sieve catalyst to facilitate the reaction between benzene and cyclohexene at elevated temperatures (120-250 °C) and pressures (1.0-5.0 MPa) to produce phenylcyclohexane .
  • Transalkylation Reactions: Another approach involves transalkylation processes where benzene interacts with polyphenyl compounds to yield phenylcyclohexane as a product .

Phenylcyclohexane has several applications across different fields:

  • Solvent: Due to its non-polar nature, it serves as a solvent for organic reactions and extractions.
  • Intermediate in Organic Synthesis: It is often used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Research: Phenylcyclohexane is utilized in studies related to reaction mechanisms involving cycloalkenes and aromatic compounds.

Interaction studies involving phenylcyclohexane primarily focus on its reactivity with other chemical species. For example, research has shown that it can react with hypobromous acid or N-bromosuccinimide to form brominated derivatives . Such studies help elucidate the compound's behavior in various chemical environments and its potential transformations.

Phenylcyclohexane shares structural similarities with several other compounds, which can be compared based on their properties and reactivity:

CompoundStructure TypeKey Characteristics
CyclohexylbenzeneAromatic HydrocarbonSimilar structure; used in similar applications
1-PhenylcyclopentaneCyclopentane DerivativeSmaller ring; different reactivity patterns
1-PhenylcyclohexeneAlkeneUnsaturated; participates in different types of reactions
BiphenylAromatic HydrocarbonTwo phenyl groups; higher reactivity due to more substitutions
1-Naphthalenecarboxylic acidAromatic Carboxylic AcidContains functional group; different solubility properties

The uniqueness of phenylcyclohexane lies in its balance between stability due to the cyclohexane ring and reactivity from the aromatic phenyl group, allowing it to participate in diverse

Hydrodimerization of Benzene: Catalytic Pathways and Industrial Applications

The hydrodimerization of benzene represents one of the most fundamental and industrially significant routes to phenylcyclohexane production. This process involves the direct conversion of benzene molecules in the presence of hydrogen and specialized catalysts, resulting in the formation of phenylcyclohexane through a complex series of mechanistic steps. The reaction pathway demonstrates remarkable efficiency when conducted under optimized conditions, making it a preferred method for large-scale industrial production.

The pioneering work in benzene hydrodimerization utilized a proprietary catalyst system containing nickel metal and tungsten oxides impregnated on silica-alumina supports. Under carefully controlled conditions of 180-200°C and 30-35 atmospheres pressure, this catalyst system achieved phenylcyclohexane yields of 65-75 mole percent at benzene conversions of 30-35 percent. The reaction mechanism involves the initial conversion of benzene to cyclohexane at nickel metal hydrogenation sites, followed by migration of olefinic intermediates to vicinal acid sites where alkylation occurs through electrophilic aromatic substitution.

Industrial applications of benzene hydrodimerization have demonstrated exceptional selectivity improvements through strategic process design. The initial hydrodimerization reaction produces small quantities of cyclohexane, which can be recycled through catalytic dehydrogenation back to benzene, thereby maximizing overall process efficiency. Additionally, the formation of dicyclohexylbenzene as a byproduct can be converted to phenylcyclohexane through transalkylation with benzene over aluminum chloride catalysts, increasing overall selectivity to 95-98 mole percent.

Alternative catalyst systems for benzene hydrodimerization include supported alkali metal catalysts, particularly those containing potassium, rubidium, or cesium on alumina or activated carbon supports. These catalyst systems operate effectively at temperatures ranging from 150°C to 250°C under hydrogen pressures of 50-1500 pounds per square inch gauge. The alkali metal content relative to the support material typically ranges from weight ratios of 20:1 to 2:1 support to metal, with optimal performance achieved at ratios of 10:1 to 3:1.

Catalytic Hydrogenation Strategies for Substituted Derivatives

Catalytic hydrogenation strategies for phenylcyclohexane production primarily focus on the selective reduction of biphenyl compounds using various heterogeneous catalysts. The most extensively studied approach involves the catalytic hydrogenation of biphenyl to phenylcyclohexane using Raney nickel catalysts in alcoholic solvents, particularly ethanol. This methodology demonstrates exceptional selectivity for partial hydrogenation, avoiding complete saturation to bicyclohexyl products under controlled conditions.

Advanced catalyst formulations have emerged that significantly enhance both activity and selectivity in biphenyl hydrogenation processes. A particularly effective catalyst system comprises a mixture of nickel, nickel oxide, zirconium dioxide, copper oxide, and molybdenum trioxide, which achieves once-through yields of phenylcyclohexane reaching 99.5 percent. This multi-component catalyst system operates in fixed-bed reactor configurations with biphenyl dissolved in appropriate solvents, enabling continuous production with excellent product quality and minimal byproduct formation.

The mechanistic understanding of biphenyl hydrogenation reveals critical insights into catalyst design and process optimization. Sulfided cobalt monoxide-molybdenum trioxide-aluminum trioxide catalyst systems have been thoroughly investigated for their kinetic behavior in biphenyl hydrogenation reactions. These studies provide essential rate constants and Arrhenius parameters that facilitate reactor design calculations and process scale-up considerations.

Solvent selection plays a crucial role in determining the selectivity and activity of catalytic hydrogenation processes. Research has demonstrated that solvent Lewis basicity significantly affects catalytic performance, with Raney nickel showing extremely high activity in non-basic solvents but reduced activity with enhanced selectivity in basic solvents. This solvent effect enables precise control over reaction selectivity, allowing manufacturers to optimize product distributions according to specific requirements.

Alternative Synthetic Routes: Alkylation, Transalkylation, and Functionalization Reactions

Alternative synthetic approaches to phenylcyclohexane production encompass diverse methodologies that offer unique advantages in specific manufacturing contexts. The Friedel-Crafts alkylation represents a classical synthetic approach, involving the direct alkylation of benzene with cyclohexyl chloride in the presence of aluminum trichloride catalysts. This methodology provides straightforward access to phenylcyclohexane with good yields under appropriate reaction conditions.

Modern industrial processes have evolved to utilize cyclohexene as an alkylating agent for benzene under acid-catalyzed conditions. This approach offers the advantage of using benzene as the exclusive organic precursor, with partial hydrogenation of benzene generating cyclohexene that subsequently alkylates unhydrogenated benzene molecules. The integration of hydrogenation and alkylation steps in a single process stream enhances overall process efficiency and reduces raw material requirements.

Alkylation using cyclohexane halides represents another viable synthetic pathway, particularly advantageous in certain geographical regions where halogenated precursors are readily available. Chinese patent literature describes the production of phenylcyclohexane through contact reaction of benzene with cyclohexane halide alkylation agents under catalyst presence. This methodology offers gentle reaction conditions with high product purity and favorable output characteristics.

Transalkylation reactions provide additional flexibility in phenylcyclohexane production, particularly for process optimization and byproduct utilization. The conversion of dicyclohexylbenzene to phenylcyclohexane through transalkylation with benzene over aluminum chloride catalysts demonstrates how overalkylation products can be recycled to increase overall process selectivity. This approach is particularly valuable in integrated production facilities where multiple product streams can be optimized simultaneously.

Palladium-based catalyst systems combined with fused salt compositions offer sophisticated control over hydroalkylation reactions. Studies utilizing palladium-aluminum oxide catalysts in combination with sodium chloride-aluminum chloride fused salts have demonstrated effective benzene hydroalkylation to cyclohexylbenzenes. These systems provide precise control over reaction kinetics and enable optimization of both hydrogenation and alkylation activities independently.

Optimization of Reaction Conditions: Temperature, Pressure, and Catalyst Systems

The optimization of reaction conditions for phenylcyclohexane synthesis requires careful consideration of multiple interrelated variables that collectively determine process efficiency, selectivity, and economic viability. Temperature optimization represents a critical factor, with different synthetic pathways exhibiting distinct optimal temperature ranges. Benzene hydrodimerization processes typically operate most effectively at temperatures between 180°C and 200°C, where catalyst activity remains high while minimizing undesirable side reactions.

Pressure optimization involves balancing hydrogen availability for hydrogenation reactions with thermodynamic considerations that favor phenylcyclohexane formation over fully saturated products. Hydrodimerization processes typically require hydrogen pressures of 30-35 atmospheres to achieve optimal yields, while alternative processes may operate effectively at pressures ranging from 50 to 1500 pounds per square inch gauge depending on the specific catalyst system employed.

Synthesis MethodTemperature (°C)Pressure (atm)Catalyst SystemYield (%)Selectivity (%)
Benzene Hydrodimerization180-20030-35Nickel-Tungsten Oxide/Silica-Alumina65-7595-98
Biphenyl Hydrogenation150-250VariableRaney NickelVariableHigh
Multi-component CatalystVariableVariableNickel-Nickel Oxide-Zirconium Dioxide-Copper Oxide-Molybdenum Trioxide99.5High
Alkali Metal Catalysis150-2503.4-103Potassium/AluminaVariableVariable

Catalyst system optimization encompasses both catalyst composition and support material selection. The most successful catalyst formulations combine multiple active components that provide complementary functionalities. Nickel-based catalysts remain predominant due to their high hydrogenation activity, while metal oxide components such as tungsten oxide and molybdenum trioxide provide acid sites necessary for alkylation reactions.

Support material selection critically influences catalyst performance and longevity. Silica-alumina supports provide optimal balance of surface area, mechanical stability, and acid-base properties for hydrodimerization catalysts. Activated carbon supports offer alternative properties that may be advantageous for specific applications, particularly those requiring high dispersion of alkali metal catalysts.

Thermodynamic equilibrium considerations provide fundamental constraints on achievable phenylcyclohexane concentrations under various operating conditions. Detailed equilibrium calculations for the biphenyl-phenylcyclohexane-bicyclohexane-hydrogen system indicate that maximum phenylcyclohexane concentrations of approximately 60 mole percent are achievable under optimal thermodynamic conditions. Temperature increases require corresponding hydrogen pressure increases to maintain optimal equilibrium positions, while excessive hydrogen pressures favor formation of fully saturated bicyclohexane products.

Process integration strategies enable synergistic optimization of multiple reaction parameters simultaneously. The recycling of cyclohexane byproducts through catalytic dehydrogenation back to benzene exemplifies how process design can enhance overall efficiency. Similarly, the conversion of overalkylation products through transalkylation reactions demonstrates how integrated process design can achieve selectivity improvements that exceed those obtainable through individual reaction optimization.

Axial-Equatorial Equilibria: Energy Landscapes and Substituent Effects

The conformational behavior of phenylcyclohexane represents one of the most extensively studied examples of cyclohexane ring dynamics, where the large phenyl substituent exhibits a pronounced preference for the equatorial position [1] [2]. At room temperature, phenylcyclohexane exists almost exclusively in the equatorial conformation, with experimental studies indicating a 100:0 equatorial to axial ratio [1]. This overwhelming preference contrasts sharply with smaller substituents and reflects the substantial steric penalty associated with placing the bulky phenyl group in the axial position.

The energy landscape governing this equilibrium is characterized by a phenyl A-value of 3.0 kilocalories per mole, which represents the free energy difference between the axial and equatorial conformations [2] [3] [4]. This A-value places the phenyl group among the largest substituents in cyclohexane chemistry, exceeded only by the tertiary-butyl group with an A-value greater than 4.0 kilocalories per mole [4]. The magnitude of this energy difference ensures that the axial phenyl conformer is virtually undetectable under normal conditions.

The conformational equilibrium becomes more complex in substituted derivatives such as 1-methyl-1-phenylcyclohexane, where the interplay between multiple substituents leads to non-additive effects [5] [6]. Experimental studies at low temperature revealed a free energy difference of 0.32 ± 0.04 kilocalories per mole at -100°C, favoring the conformation with an axial phenyl group and equatorial methyl group [5] [6]. This unexpected preference contradicts simple additivity rules and demonstrates the importance of specific steric and electronic interactions in determining conformational stability.

The energy landscape is further complicated by rotational freedom around the exocyclic carbon-carbon bond connecting the phenyl ring to the cyclohexane framework [7] [8]. Nuclear magnetic resonance studies have identified multiple rotamers with distinct energetic profiles, where the parallel conformer (aromatic plane bisecting the cyclohexane ring) represents the most stable arrangement for the equatorial phenyl group [7]. The rotational barrier around this bond has been determined to be approximately 7.1 kilojoules per mole from six-bond coupling constant analysis [7] [8].

ParameterValueMethodCitation
Free Energy Difference (ΔG°) at -100°C1.0 kcal/mol (computed), 0.32 ± 0.04 kcal/mol (experimental)QCISD/6-311G(2df,p) / Experimental NMR [1] [9]
Phenyl A-value3.0 kcal/molCyclohexane A-value [2] [3] [4]
Equatorial:Axial Ratio at Room Temperature100:0 (equatorial:axial)Experimental equilibrium [1]
Rotational Barrier~7.1 kJ/molSix-bond coupling analysis [7] [8]

Experimental Validation: Nuclear Magnetic Resonance, X-ray Crystallography, and Nuclear Overhauser Effect Studies

Experimental validation of phenylcyclohexane conformational preferences has relied extensively on nuclear magnetic resonance spectroscopy techniques, which provide direct observation of molecular dynamics in solution [7] [8] [10]. Variable temperature proton nuclear magnetic resonance studies have been particularly valuable for characterizing conformational equilibria and determining activation barriers for ring inversion processes [7] [10].

The analysis of aromatic proton chemical shifts and coupling patterns in phenylcyclohexane reveals distinct signatures of conformational preferences [7] [8]. Six-bond coupling constants between alpha-protons and aromatic protons provide sensitive probes of rotational barriers around the exocyclic carbon-carbon bond [7] [8]. These long-range coupling interactions, typically on the order of 0.18 Hertz, reflect the geometric constraints imposed by the cyclohexane ring conformation and phenyl group orientation [7] [8].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary information about conformational dynamics through analysis of chemical shift temperature dependence [17] [18]. Low-temperature nuclear magnetic resonance studies have been essential for freezing out conformational interconversion and directly observing individual conformers [17] [18]. These experiments provide quantitative determination of conformational populations and thermodynamic parameters governing equilibria.

X-ray crystallography provides definitive structural validation of phenylcyclohexane conformational preferences in the solid state [19] [20]. Crystallographic studies consistently reveal chair conformations of the cyclohexane ring with equatorial phenyl orientation [19]. The dihedral angle between the phenyl ring and the cyclohexane best plane has been measured at 89.68 degrees, confirming the perpendicular arrangement predicted by theoretical calculations [19].

Nuclear Overhauser effect spectroscopy serves as a powerful tool for validating spatial relationships predicted by conformational analysis [21]. The nuclear Overhauser effect provides direct measurement of internuclear distances through dipolar coupling interactions, enabling confirmation of proposed conformational structures [21]. These experiments are particularly valuable for distinguishing between alternative rotamers of the phenyl group and validating the parallel conformer assignment.

TechniqueInformation ProvidedKey Findings for Phenylcyclohexane
¹H NMR SpectroscopyChemical shifts, coupling constants, rotational barriersSix-bond coupling constants, barrier ~7.1 kJ/mol
¹³C NMR SpectroscopyCarbon chemical shifts, conformational preferencesConformational analysis of substituent orientations
Variable Temperature NMRConformational equilibria, activation energiesTemperature-dependent equilibria
NOE SpectroscopySpatial proximity, conformational validationValidation of conformational preferences
X-ray CrystallographySolid-state molecular structureDihedral angle 89.68°, chair conformation

Steric versus Electronic Influences on Conformational Stability

The conformational preferences of phenylcyclohexane result from a complex interplay between steric repulsion and electronic stabilization effects [22] [23] [2]. Steric factors dominate the overall energetics, with the large phenyl substituent experiencing severe 1,3-diaxial interactions when placed in the axial position [22] [2]. These repulsive interactions primarily involve the ortho-hydrogens of the phenyl ring with axial hydrogens at the 3 and 5 positions of the cyclohexane ring [22] [2].

The magnitude of steric effects can be quantified through analysis of A-values, which represent the free energy penalty for placing a substituent in the axial position [2] [3]. The phenyl group A-value of 3.0 kilocalories per mole reflects substantial steric crowding that overwhelmingly favors equatorial placement [2] [3] [4]. This value is considerably larger than simple alkyl groups such as methyl (1.7 kilocalories per mole) or ethyl (1.8 kilocalories per mole), demonstrating the enhanced steric bulk of the aromatic system [2] [3].

Electronic effects contribute additional stabilization through weak intermolecular interactions and orbital overlap phenomena [24] [23]. The aromatic pi-system can engage in favorable electrostatic interactions with the cyclohexane sigma-framework, though these contributions are significantly smaller than steric effects [24] [23]. Computational studies using symmetry-adapted perturbation theory have revealed that electrostatic interactions between aromatic and saturated systems can provide modest stabilization at specific geometries [23].

The relative importance of steric versus electronic effects becomes apparent in substituted phenylcyclohexane derivatives where additional functional groups modify the balance of interactions [25] [26]. In systems such as 1-amino-2-phenylcyclohexanecarboxylic acid, electronic interactions between the aromatic ring and peptide backbone can influence conformational preferences through pi-orbital interactions [25]. These studies demonstrate that while steric effects provide the primary driving force for conformational selection, electronic factors can modulate the energy differences between alternative arrangements.

XLogP3

4.9

Boiling Point

240.1 °C

Melting Point

7.3 °C

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 13 of 67 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 54 of 67 companies with hazard statement code(s):;
H302 (74.07%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (11.11%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (90.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.19%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (98.15%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (98.15%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.04 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

19016-95-6
827-52-1

Wikipedia

Cyclohexylbenzene

General Manufacturing Information

Petrochemical manufacturing
Benzene, cyclohexyl-: ACTIVE

Dates

Modify: 2023-08-15

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